Dichloralphenazone

Content Navigation

Formulators aiming to incorporate sedative-analgesic activity into solid doses encounter chloral hydrate’s bitter taste, gastric distress, and batch variability. This pre-formed 2:1 (chloral hydrate-phenazone) complex overcomes those hurdles, delivering a stable microcrystalline powder suitable for direct compression and hot-melt extrusion.

- Mitigates bitterness and GI irritation, improving patient compliance.

- Consistent melting point (~68°C) ensures reproducible thermal processing.

- Validated in multi-component tension headache/migraine therapies (e.g., with isometheptene, acetaminophen).

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Purity

Package Size

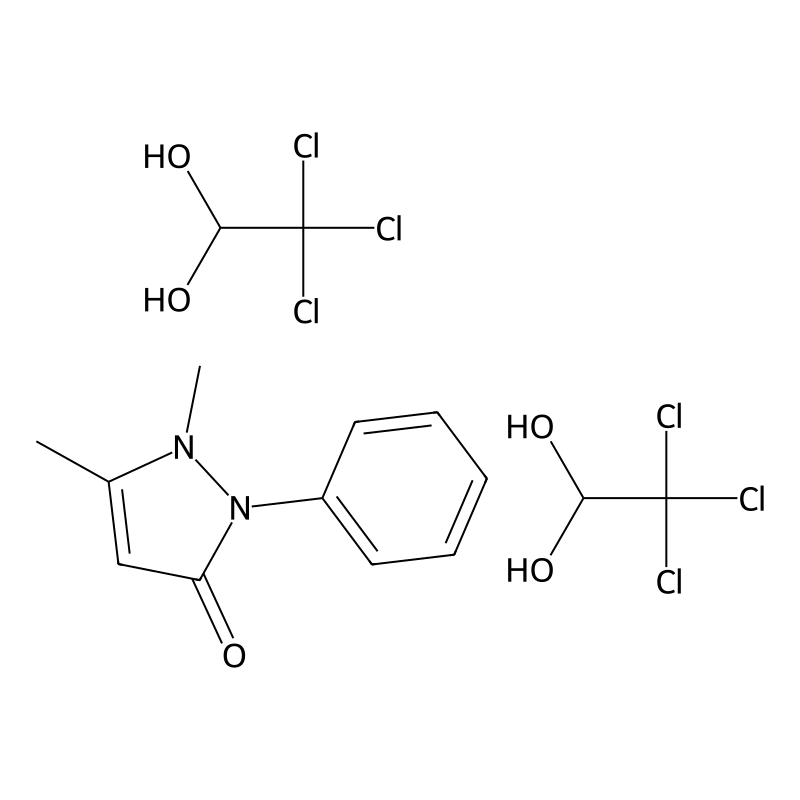

Dichloralphenazone (CAS 480-30-8) is a well-defined, stable molecular complex, or cocrystal, formed from two molecules of chloral hydrate and one molecule of phenazone (antipyrine) in a 2:1 stoichiometric ratio. This structure provides both the sedative-hypnotic effects of chloral hydrate and the analgesic properties of phenazone. It is primarily utilized in pharmaceutical formulations for the management of tension headaches and migraines, often in combination with other active ingredients like isometheptene and acetaminophen. The compound presents as a white, microcrystalline powder, which is a key physical property for its use in solid dosage form manufacturing.

Research Fit

References

- [1] Midrin 65mg-100mg-325mg Capsule: Clinical Profile and Pharmacological Insights. (n.d.).

- [3] Midrin (Acetaminophen, Isometheptene and Dichloralphenazone): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. (n.d.).

- [5] Dichloralphenazone. Wikipedia. (2023, January 29).

- [7] Dichloralphenazone CAS 480-30-8 - Pharmaceutical Grade Compound at Best Price. (n.d.).

- [8] A review of novelistic method used for formation pharmaceutical Cocrystals and Marketed available formulation. Scope Journal, 13(01). (2023).

- [16] EFFECTIVENESS OF DICHLORALPHENAZONE, B.P. AS A MILD SEDATIVE. (n.d.). Regulations.gov.

- [27] Isometheptene, Dichloralphenazone and Acetaminophen Capsules: Package Insert / Prescribing Info. Drugs.com. (2026, March 25).

Procuring Dichloralphenazone as a pre-formed molecular complex is critical for formulation consistency and performance, as it is not equivalent to a simple physical mixture of chloral hydrate and phenazone. The complexation modifies key physicochemical properties that are relevant to handling and patient experience. Specifically, chloral hydrate is known for its bitter taste, potential for gastric irritation, and tendency to cause nausea and vomiting. The formation of the Dichloralphenazone complex serves to mitigate these undesirable attributes, which is a crucial advantage in the development of palatable and well-tolerated oral dosage forms. Attempting to substitute the complex with a crude mixture of its precursors would re-introduce these handling and formulation challenges, potentially leading to lower patient compliance and inconsistent product performance.

Substitution Risk

References

- [18] Gauillard, J., et al. (2021). Chloral Hydrate: Is It Still Being Used? Are There Safer Alternatives? P & T : a peer-reviewed journal for formulary management, 46(11), 664–679.

- [23] Turan, S., & Gürkas, E. (2022). Comparison of sedative drugs (chloral hydrate, hydroxyzine, and melatonin) and natural sleep used in sleep transition before electroencephalogram recording in children. Turkish Journal of Neurology, 28(3), 231-238.

- [24] Chloral hydrate: Is it still being used? Are there safer alternatives? ISMP. (2016, November 3).

- [25] Chloral Hydrate Safety Issues. Nursing Center. (n.d.).

- [28] Al-kassas, R., et al. (2023). Drug complexes: Perspective from Academic Research and Pharmaceutical Market. Journal of controlled release : official journal of the Controlled Release Society, 358, 483–504.

Improved Tolerability vs. Chloral Hydrate

A primary procurement driver for Dichloralphenazone is its improved formulation characteristics compared to its active sedative component, chloral hydrate. Chloral hydrate is well-documented to cause gastric irritation, nausea, and vomiting. In a comparative study of sedative agents for pediatric dental treatment, the group receiving chloral hydrate experienced a significantly higher incidence of adverse events, including post-discharge issues, compared to the midazolam group. While this is not a direct comparison to Dichloralphenazone, it quantifies the known tolerability issues of uncomplexed chloral hydrate. The formation of the Dichloralphenazone complex is specifically intended to reduce these irritating effects, making it a more suitable precursor for oral medications where patient compliance is key.

| Evidence Dimension | Adverse Events (Gastric Irritation) |

| Target Compound Data | Lower incidence of gastric irritation due to complex formation (inferred). |

| Comparator Or Baseline | Chloral Hydrate: Known to cause gastric irritation, nausea, and vomiting. |

| Quantified Difference | Qualitatively significant reduction in formulation-critical adverse effects. |

| Conditions | Oral administration in pharmaceutical formulations. |

This improved tolerability profile is a key reason to procure the complexed form to avoid the known formulation and patient compliance issues of using chloral hydrate directly.

Defined Melting Point for Thermal Processing

Dichloralphenazone provides a significant processability advantage over its individual components due to its defined solid-state properties as a cocrystal. Technical datasheets specify the melting point of the Dichloralphenazone complex to be approximately 68°C. This is distinct from the melting point of its precursors, chloral hydrate (approx. 57°C) and phenazone (approx. 111-114°C). This defined and intermediate melting point is a critical parameter for manufacturing processes such as hot-melt extrusion or granulation, ensuring consistent and predictable behavior during thermal processing steps. Using a simple physical mixture would result in incongruent melting and process variability, making the pre-formed complex essential for reproducible manufacturing of solid dosage forms.

| Evidence Dimension | Melting Point (°C) |

| Target Compound Data | ~68°C |

| Comparator Or Baseline | Chloral Hydrate (~57°C) and Phenazone (~111-114°C) |

| Quantified Difference | Provides a single, predictable melting point distinct from its precursors. |

| Conditions | Standard thermal analysis. |

For manufacturers using thermal processing methods, procuring the stable complex with its defined melting point is essential for process control and batch-to-batch consistency.

Headache Combination Therapy Efficacy

The utility of Dichloralphenazone is validated by its successful inclusion in multi-component headache medications like Midrin. In a multicenter, double-blind, randomized study comparing a combination product containing Dichloralphenazone against sumatriptan for early-stage migraine, no statistically significant difference in overall efficacy was found between the two treatments. Notably, patients treated with the Dichloralphenazone-containing combination reported a better response in functional disability improvement and those who experienced headache recurrence reported it as statistically significantly less severe than the sumatriptan group. This evidence supports the procurement of Dichloralphenazone as a proven component for developing effective, non-triptan-based analgesic formulations.

| Evidence Dimension | Headache Recurrence Severity & Functional Disability Improvement |

| Target Compound Data | Statistically significantly less severe headache recurrence; generally better improvement in functional disability. |

| Comparator Or Baseline | Sumatriptan Succinate: Recurrence was more severe. |

| Quantified Difference | Statistically significant difference in severity of recurrent headaches. |

| Conditions | Multicenter, double-blind, randomized clinical trial for acute migraine treatment. |

This clinical evidence demonstrates that formulations incorporating Dichloralphenazone are competitive with standard-of-care triptans, justifying its selection for development of differentiated analgesic products.

Tension & Migraine Combination Analgesics

The primary and most validated application is the use of Dichloralphenazone as a key sedative and analgesic component in multi-ingredient formulations for treating vascular and tension headaches. Its demonstrated efficacy, comparable to sumatriptan in early migraine treatment but with a potentially more favorable profile regarding recurrence severity, makes it the right choice for developing alternative or second-line headache therapies. Its role is to reduce the patient's emotional reaction to pain, complementing the mechanisms of other active ingredients like vasoconstrictors and non-steroidal analgesics.

Palatable Oral Sedatives with Reduced Gastric Irritation

Given the known gastrointestinal side effects and poor taste of chloral hydrate, Dichloralphenazone is the indicated choice when a solid oral dosage form of a chloral-based sedative is required. The complexed form mitigates the handling and patient compliance issues associated with chloral hydrate, such as bitterness and gastric distress. This makes it a superior precursor for manufacturing tablets or capsules intended for short-term sedation where tolerability is a primary concern.

Precursor for Consistent Thermal Processing

In pharmaceutical manufacturing workflows that utilize thermal processing, such as hot-melt extrusion or certain types of granulation, Dichloralphenazone's defined melting point of ~68°C offers a critical process control advantage. Procuring the pre-formed complex instead of attempting to use a physical mixture of its components ensures batch-to-batch consistency, predictable melting behavior, and overall stability of the manufacturing process.

Application Fit Matrix

References

- [3] Midrin (Acetaminophen, Isometheptene and Dichloralphenazone): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. (n.d.).

- [15] Isometheptene mucate, dichloralphenazone and acetaminophen. Wikidoc. (2015, August 20).

- [18] Gauillard, J., et al. (2021). Chloral Hydrate: Is It Still Being Used? Are There Safer Alternatives? P & T : a peer-reviewed journal for formulary management, 46(11), 664–679.

- [22] Freitag, F. G., et al. (2001). Comparative study of a combination of isometheptene mucate, dichloralphenazone with acetaminophen and sumatriptan succinate in the treatment of migraine. Headache, 41(4), 391–398.

- [24] Chloral hydrate: Is it still being used? Are there safer alternatives? ISMP. (2016, November 3).

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

ATC Code

N05 - Psycholeptics

N05C - Hypnotics and sedatives

N05CC - Aldehydes and derivatives

N05CC04 - Dichloralphenazone

Pictograms

Irritant

Other CAS

Wikipedia

2: Hubbard TA, Kane JD. Chiropractic management of essential tremor and migraine: a case report. J Chiropr Med. 2012 Jun;11(2):121-6. doi: 10.1016/j.jcm.2011.10.006. PubMed PMID: 23204956; PubMed Central PMCID: PMC3368974.

3: Gibbs TS, Fleischer AB Jr, Feldman SR, Sam MC, O'Donovan CA. Health care utilization in patients with migraine: demographics and patterns of care in the ambulatory setting. Headache. 2003 Apr;43(4):330-5. PubMed PMID: 12656703.

4: Drug Enforcement Administration (DEA), Department of Justice. Schedule of controlled substances: placement of dichloralphenazone into Schedule IV. Final rule. Fed Regist. 2001 Aug 16;66(159):42943-4. PubMed PMID: 11794309.

5: Freitag FG, Cady R, DiSerio F, Elkind A, Gallagher RM, Goldstein J, Klapper JA, Rapoport AM, Sadowsky C, Saper JR, Smith TR. Comparative study of a combination of isometheptene mucate, dichloralphenazone with acetaminophen and sumatriptan succinate in the treatment of migraine. Headache. 2001 Apr;41(4):391-8. PubMed PMID: 11318886.

6: Meschia JF, Malkoff MD, Biller J. Reversible segmental cerebral arterial vasospasm and cerebral infarction: possible association with excessive use of sumatriptan and Midrin. Arch Neurol. 1998 May;55(5):712-4. Review. PubMed PMID: 9605729.

7: Raskin NH, Baringer JR. Approach to the patient with migraine. Hosp Pract (1995). 1996 Feb 15;31(2):93-6, 101-4. Review. Erratum in: Hosp Pract (Off Ed) 1996 Mar 15;31(3):preceding table of contents, 166. PubMed PMID: 8592022.

8: Repschlaeger BJ, McPherson MA. Classification, mechanisms, and management of headache. Clin Pharm. 1984 Mar-Apr;3(2):139-52. Review. PubMed PMID: 6373100.

9: Riddell JG, Salem SA, McDevitt DG. Interaction between phenytoin and dichloralphenazone [proceedings]. Br J Clin Pharmacol. 1980 Jan;9(1):118P. PubMed PMID: 7356880.

10: Hindmarch I, Parrott AC. The effects of combined sedative and anxiolytic preparations on subjective aspects of sleep and objective measure of arousal and performance the morning following nocturnal medication. II. Repeated doses. Arzneimittelforschung. 1980;30(7):1167-70. PubMed PMID: 6106501.

11: Hindmarch I, Parrott AC. The effects of combined sedative and anxiolytic preparations on subjective aspects of sleep and objective measures of arousal and performance the morning following nocturnal medication. I: Acute doses. Arzneimittelforschung. 1980;30(6):1025-8. PubMed PMID: 6106498.

12: Booker PD, Chapman DH. Premedication in children undergoing day-care surgery. Br J Anaesth. 1979 Nov;51(11):1083-7. PubMed PMID: 518806.

13: Streeter AJ, Timbrell JA. The effect of dichloralphenazone pretreatment on paracetamol hepatotoxicity in mice. Biochem Pharmacol. 1979 Oct 1;28(19):3035-7. PubMed PMID: 518701.

14: Salem SA, Rajjayabun P, Shepherd AM, Stevenson IH. Reduced induction of drug metabolism in the elderly. Age Ageing. 1978 May;7(2):68-73. PubMed PMID: 665427.

15: Limb DG. Anaphylaxis after dichloralphenazone treatment. Br Med J. 1977 Dec 3;2(6100):1480. PubMed PMID: 589287; PubMed Central PMCID: PMC1632663.

16: Perl S. Anaphylaxis after dichloralphenazone treatment. Br Med J. 1977 Nov 5;2(6096):1187-8. PubMed PMID: 589077; PubMed Central PMCID: PMC1632204.

17: Long DH, Eltringham RJ. Lorazepam as night sedation and pre-medication: a comparison with dichloralphenazone and papaveretum. Anaesthesia. 1977 Jul-Aug;32(7):649-53. PubMed PMID: 19983.

18: Plakogiannis FM, Saad AM. Simultaneous GLC determination of acetaminophen, dichloralantipyrine, and isometheptene mucate. J Pharm Sci. 1977 Apr;66(4):604-5. PubMed PMID: 856984.

19: Hindmarch I, Parrott AC, Arenillas L. A repeated dose comparison of dichloralphenazone, flunitrazepam and amylobarbitone sodium on some aspects of sleep and early morning behaviour in normal subjects. Br J Clin Pharmacol. 1977 Apr;4(2):229-33. PubMed PMID: 16635; PubMed Central PMCID: PMC1429004.

20: Plakogiannis FM, Saad AA. Quantitative determination of dichloralantipyrine in serum. Pharm Acta Helv. 1977;52(5):110-1. PubMed PMID: 928470.

Explore Compound Types